2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide
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Overview
Description
2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide is a synthetic compound that features a unique combination of functional groups, including an imidazole ring, a thiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Formation of the Thiazole Ring: The thiazole ring can be synthesized using a variety of methods, including the reaction of α-haloketones with thiourea.
Coupling Reactions: The final step involves coupling the imidazole and thiazole rings with the carboxamide group under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmaceuticals: It is explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The thiazole ring may also contribute to the compound’s biological activity by interacting with different molecular targets .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
- (1-Propyl-1H-imidazol-2-yl)methylamine dihydrochloride
- 2-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanamine
Uniqueness
2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide is unique due to its combination of an imidazole ring, a thiazole ring, and a carboxamide group. This combination of functional groups provides the compound with distinct chemical and biological properties that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C14H19ClN4OS |
---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
2-chloro-N-(3-imidazol-1-ylpropyl)-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C14H19ClN4OS/c1-10(2)8-11-12(18-14(15)21-11)13(20)17-4-3-6-19-7-5-16-9-19/h5,7,9-10H,3-4,6,8H2,1-2H3,(H,17,20) |
InChI Key |
NEMKUKDGKQMWRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)Cl)C(=O)NCCCN2C=CN=C2 |
Origin of Product |
United States |
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